N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the benzothiazole core with a dimethylaminoethyl halide.
Formation of the Benzamide Moiety: The final step involves the acylation of the intermediate with 3-(trifluoromethyl)benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(methylamino)ethyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride is unique due to the presence of both the dimethoxybenzo[d]thiazole and trifluoromethylbenzamide moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3S.ClH/c1-26(2)10-11-27(19(28)13-6-5-7-14(12-13)21(22,23)24)20-25-17-15(29-3)8-9-16(30-4)18(17)31-20;/h5-9,12H,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVPYLSCZVUOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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